molecular formula C7H11ClN6O B8652785 3,5-Diamino-N-(2-aminoethyl)-6-chloropyrazine-2-carboxamide

3,5-Diamino-N-(2-aminoethyl)-6-chloropyrazine-2-carboxamide

Cat. No.: B8652785
M. Wt: 230.65 g/mol
InChI Key: TTYBSICMGFOESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diamino-N-(2-aminoethyl)-6-chloropyrazine-2-carboxamide is a useful research compound. Its molecular formula is C7H11ClN6O and its molecular weight is 230.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11ClN6O

Molecular Weight

230.65 g/mol

IUPAC Name

3,5-diamino-N-(2-aminoethyl)-6-chloropyrazine-2-carboxamide

InChI

InChI=1S/C7H11ClN6O/c8-4-6(11)14-5(10)3(13-4)7(15)12-2-1-9/h1-2,9H2,(H,12,15)(H4,10,11,14)

InChI Key

TTYBSICMGFOESB-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)C1=C(N=C(C(=N1)Cl)N)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid methyl ester (2.0 g, 9.88 mmol) in neat ethylene diamine (18 mL) is heated using microwave irradiation in a Personal Chemistry Emrys™ Optimizer microwave reactor at 130° C. for 1 h at 4 bar. The solvent is removed in vacuo, water (10 mL) is added to the orange solid and the suspension is then cooled to 0° C. The off-white solid is collected by filtration and dried under vacuum at 50° C. to afford the title compound. [M+H]+ 231.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2.0 g (10.0 mmol) of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate and 13.5 g (22.6 mmol) of ethylene diamine was allowed to stand for 3 days at ambient temperature. The excess amine was evaporated and the residue was crystallized from ethanol. There was obtained 1.38 g (5.9 mmol, 59%) of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide: mp 173°-174° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One

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